Telaprevir

Übersicht

Beschreibung

Telaprevir, marketed under the brand names Incivek and Incivo, is a pharmaceutical drug developed for the treatment of hepatitis CSpecifically, this compound inhibits the hepatitis C viral enzyme NS3/4A serine protease, which is essential for viral replication .

Wissenschaftliche Forschungsanwendungen

Telaprevir hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung von Proteaseinhibitoren und ihrer Wechselwirkungen mit viralen Enzymen verwendet.

Biologie: Hilft beim Verständnis der Mechanismen der Virusreplikation und der Rolle von Proteasen in diesem Prozess.

Industrie: Wird bei der Entwicklung neuer antiviraler Medikamente und therapeutischer Strategien eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die NS3/4A-Serinprotease hemmt, ein Enzym, das für die Replikation des Hepatitis-C-Virus entscheidend ist. Durch die Bindung an die aktive Stelle dieses Enzyms verhindert this compound die Spaltung des viralen Polyproteins in reife Proteine, die für die Virusreplikation notwendig sind . Diese Hemmung stört den viralen Lebenszyklus und reduziert die Viruslast bei infizierten Personen .

Ähnliche Verbindungen:

Boceprevir: Ein weiterer NS3/4A-Proteaseinhibitor, der zur Behandlung von Hepatitis C eingesetzt wird.

Danoprevir: Ein Proteaseinhibitor mit einem ähnlichen Wirkmechanismus.

Vaniprevir: Eine weitere Verbindung, die auf die NS3/4A-Protease abzielt.

Vergleich: this compound ist einzigartig in seiner Fähigkeit, eine reversible, kovalente Bindung mit der Protease einzugehen, wodurch seine inhibitorischen Wirkungen verstärkt werden . Im Vergleich zu Boceprevir hat this compound in klinischen Studien eine höhere Wirksamkeit gezeigt, insbesondere bei Behandlungs-naiv Patienten . Danoprevir und Vaniprevir zeigen ebenfalls starke inhibitorische Wirkungen, unterscheiden sich jedoch in ihrer Bindungsaffinität und ihren Resistenzprofilen .

Zusammenfassend lässt sich sagen, dass this compound ein wirksames antivirales Medikament ist, das bedeutende Anwendungen in der Behandlung von Hepatitis C hat. Sein einzigartiger Wirkmechanismus und seine synthetische Vielseitigkeit machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in der Klinik.

Wirkmechanismus

Target of Action

Telaprevir is a direct-acting antiviral medication that primarily targets the NS3/4A serine protease enzyme , which is encoded by the Hepatitis C Virus (HCV) genotype 1 . This enzyme plays a crucial role in the viral life cycle, making it an ideal target for antiviral therapy .

Mode of Action

This compound acts as an inhibitor of the NS3/4A serine protease enzyme . This enzyme is essential for viral replication as it cleaves the virally encoded polyprotein into mature proteins like NS4A, NS4B, NS5A, and NS5B . By inhibiting this enzyme, this compound disrupts the viral replication process, thereby reducing the viral load in the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HCV replication pathway . By inhibiting the NS3/4A serine protease enzyme, this compound prevents the proper cleavage of the HCV polyprotein, which is a necessary step for the production of mature viral proteins and subsequent viral replication . This disruption in the viral life cycle leads to a decrease in viral load and helps the body’s immune system to fight off the infection .

Pharmacokinetics

This compound exhibits good oral bioavailability, which is enhanced when administered with food . It is moderately protein-bound (59-76%) and has a large volume of distribution (~252 L) . This compound is primarily metabolized by cytochrome P450 (CYP) 3A4 and P-glycoprotein, and is largely excreted into feces . It has a half-life of elimination of 4.0-4.7 hours after a single dose and an effective half-life of 9-11 hours at steady state .

Result of Action

The primary result of this compound’s action is a significant reduction in HCV viral load . This is achieved through the inhibition of the NS3/4A serine protease enzyme, which disrupts the viral replication process . The reduction in viral load can lead to a sustained virologic response (SVR), which is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of fatty food can enhance the absorption of this compound, improving its bioavailability . Additionally, the presence of other drugs that induce or inhibit CYP3A4 may affect the concentrations of this compound, potentially impacting its efficacy or increasing the risk for adverse reactions .

Safety and Hazards

Telaprevir is harmful if swallowed . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Future studies should focus on the pharmacokinetics/pharmacodynamics of Telaprevir in special populations or patients with concomitant conditions that will likely co-exist with HCV infection, with an emphasis on establishing pharmacokinetic–pharmacodynamic relationships . In vitro characterization of other phase 1–3 metabolic pathways could assist in elucidating the mechanisms of the drug–drug interactions observed in humans .

Biochemische Analyse

Biochemical Properties

Telaprevir interacts with the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) . It inhibits P-gp- and BCRP-mediated transport, with IC50 values of approximately 7 μmol/L and 30 μmol/L, respectively . This compound is likely to be a competitive inhibitor against P-gp and BCRP .

Cellular Effects

This compound’s interaction with P-gp and BCRP affects the intestinal absorption and renal excretion of various substrate drugs . Its activities affect sub-therapeutic drug concentrations and excretion of natural transporter substrates .

Molecular Mechanism

This compound represses the transporter functions of P-gp and BCRP via direct inhibition . It inhibits P-gp- and BCRP-mediated transport in the in vitro vesicle transport assay .

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 (CYP) 3A4 and P-glycoprotein

Transport and Distribution

This compound is well absorbed with fatty food, moderately protein bound (59–76 %) with a large volume of distribution (~252 L) . It is largely excreted into feces .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Telaprevir umfasst mehrere wichtige Schritte, darunter Kondensationsreaktionen und biokatalytische Desymmetrisierung. Ein Verfahren beinhaltet die Kondensation einer Verbindung der Formel III mit einer Verbindung der Formel IV unter Bildung eines Zwischenprodukts, das dann mit einer Verbindung der Formel A zu this compound umgesetzt wird . Die Reaktionsbedingungen sind typischerweise mild, wodurch hohe Temperaturen oder Drücke vermieden werden.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Der Prozess beinhaltet die strategische Verwendung von Biokatalyse und Mehrkomponentenreaktionen, um die Effizienz und Ausbeute zu steigern . Die letzten Schritte sind so konzipiert, dass Oxidationreaktionen vermieden werden, die im industriellen Maßstab schwierig zu kontrollieren sein können .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Telaprevir durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Reduktion: Umfasst die Entfernung von Sauerstoff oder die Addition von Wasserstoff.

Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren zur Erleichterung von Substitutionsreaktionen .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise können Oxidationreaktionen zu hydroxylierten Derivaten führen, während Reduktionsreaktionen zu desoxygenierten Verbindungen führen .

Vergleich Mit ähnlichen Verbindungen

Boceprevir: Another NS3/4A protease inhibitor used in the treatment of hepatitis C.

Danoprevir: A protease inhibitor with a similar mechanism of action.

Vaniprevir: Another compound targeting the NS3/4A protease.

Comparison: Telaprevir is unique in its ability to form a reversible, covalent bond with the protease, enhancing its inhibitory effects . Compared to boceprevir, this compound has shown higher efficacy in clinical trials, particularly in treatment-naive patients . Danoprevir and vaniprevir also exhibit strong inhibitory effects but differ in their binding affinities and resistance profiles .

Eigenschaften

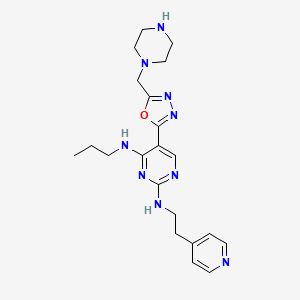

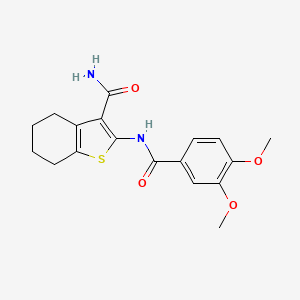

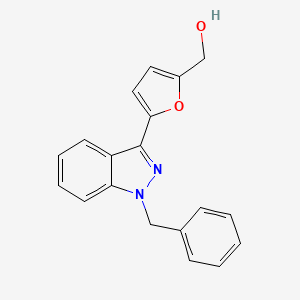

IUPAC Name |

(3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H53N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-28,30H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46)/t22-,24-,25-,27-,28-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAWEDCPNXPBQM-GDEBMMAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@@H]2[C@H]3CCC[C@H]3CN2C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C4CCCCC4)NC(=O)C5=NC=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193304 | |

| Record name | Telaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

679.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Telaprevir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 0.0047 mg/mL, 3.55e-02 g/L | |

| Record name | Telaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05521 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Telaprevir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Telaprevir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Telaprevir is a NS3/4a protease inhibitor used to inhibit viral HCV replication. NS3/4a protease is an integral part of viral replication and mediates the cleavage the virally encoded polyprotein to mature proteins (NS4A, NS4B, NS5A and NS5B). Telaprevir inhibits NS3/4A with an IC50 of 10nM., Telaprevir is a peptidomimetic, selective hepatitis C virus (HCV) nonstructural 3/4A (NS3/4A) protease inhibitor. The drug is a direct-acting antiviral (DAA) agent with activity against HCV. Telaprevir contains an alpha-ketoamide functional group that covalently and reversibly binds the active serine site of HCV NS3/4 protease. By blocking proteolytic cleavage of NS4A, NS4B, NS5A, and NS5B from the HCV-encoded polyprotein, the drug inhibits HCV replication. Telaprevir has in vitro activity against HCV genotypes 1a, 1b, and 2, but is less active against genotypes 3a and 4a., Telaprevir is an inhibitor of the HCV NS3/4A serine protease, necessary for the proteolytic cleavage of the HCV encoded polyprotein into mature forms of the NS4A, NS4B, NS5A and NS5B proteins and essential for viral replication. In a biochemical assay, telaprevir inhibited the proteolytic activity of the recombinant HCV NS3 protease domain with an IC50 value of 10 nM. | |

| Record name | Telaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05521 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Telaprevir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder | |

CAS No. |

402957-28-2 | |

| Record name | Telaprevir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402957-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telaprevir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402957282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05521 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Telaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopenta[c]pyrrole-1-carboxamide, (2S)-2-cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valyl-N-[(1S)-1-[2-(cyclopropylamino)-2-oxoacetyl]butyl]octahydro-, (1S,3aR,6aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELAPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/655M5O3W0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Telaprevir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Telaprevir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Telaprevir is a peptidomimetic protease inhibitor that specifically targets the hepatitis C virus (HCV) NS3/4A serine protease. [, , , ] This protease is essential for the cleavage of the HCV-encoded polyprotein into mature proteins required for viral replication. [] By inhibiting this protease, this compound disrupts the viral life cycle and prevents HCV replication. [, ]

A: The inhibition of HCV NS3/4A protease by this compound leads to a reduction in mature viral proteins necessary for replication. [] This ultimately results in a decrease in HCV RNA levels in the blood, which is a measure of viral load. [, , ] Clinical studies have demonstrated that this compound, in combination with peginterferon and ribavirin, significantly improves sustained virologic response (SVR) rates in patients with genotype 1 chronic HCV infection. []

ANone: The molecular formula of this compound is C36H51N5O11, and its molecular weight is 717.84 g/mol. This information can be found in publicly available chemical databases like PubChem and ChemSpider.

ANone: While specific spectroscopic data is not provided within the provided research papers, researchers can access this information through various databases like the Human Metabolome Database (HMDB) or commercially available spectral libraries.

ANone: The provided research focuses on the pharmaceutical application of this compound as an antiviral drug. Therefore, questions regarding its material compatibility, stability outside biological systems, and catalytic properties are not addressed in these studies.

A: While the provided articles do not delve into specific computational studies, they do highlight the existence of this compound-resistant variants with mutations in the NS3/4A protease region. [] This suggests that computational methods, such as molecular docking and molecular dynamics simulations, could be used to understand the binding interactions between this compound and the protease, as well as to predict the impact of mutations on drug binding.

A: The research indicates that specific mutations in the HCV NS3/4A protease can lead to this compound resistance. [] For example, the V36A/M, T54A/S, R155K/T, and A156S mutations confer lower-level resistance, while A156T and V36M+R155K mutations confer higher-level resistance. [] This highlights the importance of specific structural features in this compound for its binding to the protease and its antiviral activity. Understanding these SAR relationships is crucial for developing new HCV protease inhibitors with improved resistance profiles.

A: While specific stability data is not provided in the research, the fact that this compound is administered orally [, ] suggests that formulations have been developed to ensure its stability in the gastrointestinal tract and facilitate absorption. Further research might explore strategies for optimizing this compound formulations to enhance its stability, solubility, and bioavailability.

A: this compound is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme. [, , , ] It is also a substrate and inhibitor of P-glycoprotein, a drug transporter. [] Food intake significantly impacts this compound exposure, with a nearly 5-fold increase in Cmax and AUC0-24 observed when administered with food. [] This emphasizes the importance of considering food intake when administering this compound to ensure optimal drug exposure.

A: this compound is typically administered orally every 8 hours [, , ] in combination with peginterferon alfa-2a and ribavirin. [, ] The frequent dosing is likely related to its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, to maintain therapeutic drug concentrations.

A: The research suggests a correlation between higher average this compound doses and improved SVR rates in Japanese patients. [] Achieving a mean this compound dose of 25–35 mg/kg/day during treatment appeared to augment its efficacy. [] This highlights the importance of maintaining adequate this compound exposure for optimal antiviral activity.

A: In vitro studies have shown that this compound effectively inhibits EV-D68 replication. [] In a murine model of EV-D68 associated with acute flaccid myelitis (AFM), early this compound treatment improved paralysis outcomes. [] this compound reduced viral titer and apoptotic activity in muscles and spinal cords, leading to improved AFM outcomes in infected mice. [] These findings suggest that this compound could potentially be explored as a treatment option for EV-D68 infections.

A: Clinical trials have demonstrated that this compound, when combined with peginterferon alfa and ribavirin, significantly improves SVR rates in patients with HCV genotype 1 infection, compared to peginterferon alfa and ribavirin alone. [, , , , , ] The SVR rates were higher in treatment-naïve patients or those who had not achieved SVR with prior therapy. [, ]

A: The primary mechanism of resistance to this compound involves mutations in the NS3/4A protease gene, specifically at positions V36, T54, R155, and A156. [] These mutations can reduce this compound's binding affinity to the protease, rendering it less effective at inhibiting viral replication. []

ANone: Although not directly addressed in the provided articles, the emergence of resistance to this compound raises concerns about potential cross-resistance with other HCV protease inhibitors, especially those targeting the same NS3/4A protease. Further research is crucial to understand the potential for cross-resistance and inform treatment strategies for patients who develop resistance to this compound.

A: The most frequently reported adverse events during this compound treatment included pruritus, rash, and anemia. [] Other adverse effects observed in clinical trials were nausea, diarrhea, fatigue, and dry skin. [] While this compound demonstrated efficacy, its use was often limited by these adverse effects, particularly the occurrence of severe skin reactions. []

ANone: The provided research focuses primarily on the efficacy and safety of this compound for HCV treatment. Consequently, these articles do not discuss aspects like drug delivery, targeting, analytical methods, environmental impact, dissolution, quality control, immunogenicity, or alternative treatments for HCV.

A: this compound, alongside boceprevir, represents the first generation of directly acting antiviral agents (DAAs) targeting the HCV NS3/4A protease. [, ] These drugs marked a significant advancement in HCV treatment by significantly improving SVR rates compared to the previous standard of care, peginterferon and ribavirin. [, , ] The introduction of this compound and boceprevir revolutionized HCV treatment, paving the way for the development of even more effective and safer DAAs. [, ]

A: The research highlights the role of dermatology in managing this compound-associated skin rash. [] Dermatologic consultation and interventions, such as antihistamines, topical corticosteroids, and emollients, allowed patients with severe skin reactions to continue treatment. [] This exemplifies the importance of collaboration between different medical specialties in optimizing patient care and maximizing treatment success.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.